N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a 1,2-oxazole ring substituted with a carboxamide group and a 2,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the carboxamide group: The carboxamide group can be introduced through the reaction of the oxazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring or the phenyl group are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, nucleophiles, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction may produce oxazole derivatives with hydrogenated functional groups.
Scientific Research Applications
N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:
N-[1-(2,5-dimethylphenyl)ethyl]-2,5-dimethoxyaniline: This compound has a similar phenyl group but differs in the substitution pattern on the oxazole ring.
N-[1-(2,5-dimethylphenyl)ethyl]-N’-(4-ethoxyphenyl)thiourea: This compound contains a thiourea group instead of a carboxamide group, leading to different chemical and biological properties.
Properties
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-9-5-6-10(2)13(7-9)12(4)16-15(18)14-8-11(3)19-17-14/h5-8,12H,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVUNKPVCGBUPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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